molecular formula C19H25N5O B5610484 3-({2-[1-(1-pyrrolidinylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

3-({2-[1-(1-pyrrolidinylcarbonyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No. B5610484
M. Wt: 339.4 g/mol
InChI Key: UZTGQRDDMNZPPW-UHFFFAOYSA-N
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Description

The synthesis and analysis of compounds related to imidazo[1,2-a]pyridines and their derivatives have attracted significant interest in organic chemistry due to their versatile applications and structural complexity. These compounds are known for their potential in forming stable N-heterocyclic carbenes and their utility in facilitating a variety of chemical reactions.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves transition-metal-free three-component reactions, enabling the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, offering a facile approach for constructing these complex structures (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using density functional theory (DFT) and X-ray crystallography, providing insights into the planarity of the imidazo[1,2-a]pyridine group and the orientation of substituents, which are critical for understanding their chemical reactivity and physical properties (Lorenc et al., 2008).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including hydroamination, aminooxygenation, and carbene transformations, which are crucial for the synthesis of diverse functionalized derivatives. These reactions are facilitated by the unique electronic and structural properties of the imidazo[1,2-a]pyridine core (Mohan et al., 2013).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines and related compounds, such as melting points, boiling points, and solubility, can be directly influenced by their molecular structure. The planarity of the imidazo[1,2-a]pyridine group and the nature of substituents play a significant role in determining these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are determined by the electronic configuration of the imidazo[1,2-a]pyridine core and its interaction with different reagents. Studies have shown that these compounds exhibit a broad range of reactivity towards nucleophilic and electrophilic species, enabling their application in various synthetic transformations (Yu et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs with similar structures act by binding to specific receptors or enzymes, altering their function .

Future Directions

The future research directions would depend on the specific properties and activities of this compound. It could potentially be explored for use in pharmaceuticals, particularly if it shows promising biological activity .

properties

IUPAC Name

[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(22-9-1-2-10-22)24-11-4-6-17(15-24)18-21-8-12-23(18)14-16-5-3-7-20-13-16/h3,5,7-8,12-13,17H,1-2,4,6,9-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTGQRDDMNZPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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